molecular formula C12H14O5 B1683481 Velaresol CAS No. 77858-21-0

Velaresol

Cat. No. B1683481
Key on ui cas rn: 77858-21-0
M. Wt: 238.24 g/mol
InChI Key: NSUDGNLOXMLAEB-UHFFFAOYSA-N
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Patent
US04410537

Procedure details

5-(2-Formyl-3-methoxyphenoxy)pentanoic acid (Example 1) (25 g, 0.099 M) was dissolved in dry dichloromethane (600 ml) with stirring at -70° C. Boron trichloride (50 g) in dry dichloromethane (100 ml) was then added from a pressure-equalising dropping funnel at such a rate that the temperature of the reaction mixture did not rise above -60° C. (~1/4 hr). The mixture was stirred at -70° C. (1/4 hr) and then warmed to room temperature by immersion in lukewarm water (~1/4 hr). After stirring at room temperature (1 hr) the mixture was carefully poured into 10% sodium acetate solution (500 ml). The resulting mixture was filtered and the layers separated. The aqueous phase was extracted once with dichloromethane and the combined organic solutions evaporated. The residue was dissolved in ethyl acetate/ether (1:1) and extracted with 5% sodium bicarbonate solution (4×250 ml). The combined extracts were acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The combined extracts were washed with water, dried (sodium sulphate) and evaporated. The residue was dissolved in acetone (100 ml) and treated, with swirling, with 40/60 petrol (400 ml). The pale-yellow supernatant solution was decanted from the red tarry residue and filtered. Evaporation gave 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid, m.p. 96°-98° C. from benzene/petrol.
Name
5-(2-Formyl-3-methoxyphenoxy)pentanoic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:16]([O:17]C)=[CH:15][CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2].B(Cl)(Cl)Cl.C([O-])(=O)C.[Na+]>ClCCl.O>[CH:1]([C:3]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2] |f:2.3|

Inputs

Step One
Name
5-(2-Formyl-3-methoxyphenoxy)pentanoic acid
Quantity
25 g
Type
reactant
Smiles
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1OC
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
with stirring at -70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above -60° C.
CUSTOM
Type
CUSTOM
Details
(~1/4 hr)
STIRRING
Type
STIRRING
Details
The mixture was stirred at -70° C. (1/4 hr)
STIRRING
Type
STIRRING
Details
After stirring at room temperature (1 hr) the mixture
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic solutions evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate/ether (1:1)
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% sodium bicarbonate solution (4×250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (100 ml)
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
The pale-yellow supernatant solution was decanted from the red tarry residue
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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